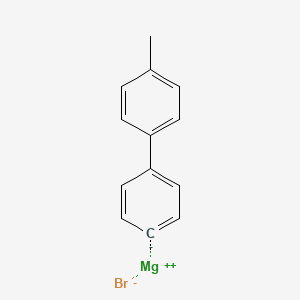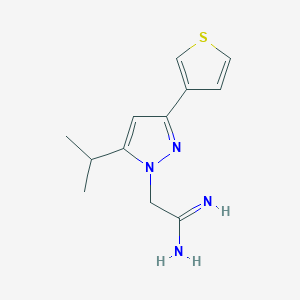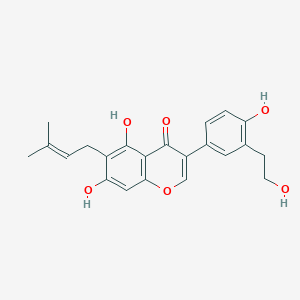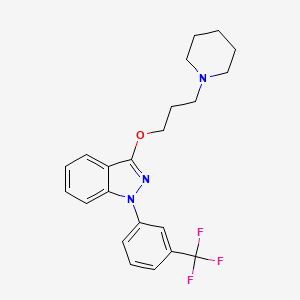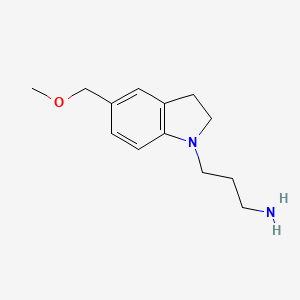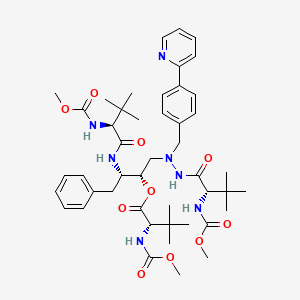
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is a derivative of Atazanavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is of interest due to its potential modifications that could enhance its pharmacokinetic properties or reduce side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester typically involves the esterification of Atazanavir with N-methoxycarbonyl-L-tert-leucine. The reaction conditions may include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, which might affect the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying esterification reactions and the effects of structural modifications on chemical properties.
Biology: For investigating the biological activity of modified antiretroviral compounds.
Medicine: As a potential therapeutic agent with improved pharmacokinetic properties compared to Atazanavir.
Industry: In the development of new pharmaceuticals and the optimization of drug synthesis processes.
Wirkmechanismus
The mechanism of action of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester would likely be similar to that of Atazanavir, which inhibits the HIV protease enzyme, preventing the maturation of viral particles. The ester modification might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: Another protease inhibitor used in combination with ritonavir.
Uniqueness
Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is unique due to its ester modification, which could confer distinct pharmacokinetic properties compared to other protease inhibitors. This modification might enhance its stability, solubility, or bioavailability, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C46H65N7O10 |
|---|---|
Molekulargewicht |
876.0 g/mol |
IUPAC-Name |
[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl] (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C46H65N7O10/c1-44(2,3)35(49-41(57)60-10)38(54)48-33(26-29-18-14-13-15-19-29)34(63-40(56)37(46(7,8)9)51-43(59)62-12)28-53(52-39(55)36(45(4,5)6)50-42(58)61-11)27-30-21-23-31(24-22-30)32-20-16-17-25-47-32/h13-25,33-37H,26-28H2,1-12H3,(H,48,54)(H,49,57)(H,50,58)(H,51,59)(H,52,55)/t33-,34-,35+,36+,37+/m0/s1 |
InChI-Schlüssel |
XZYOTUXLJJSYCJ-QQVMGQLUSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)OC(=O)[C@H](C(C)(C)C)NC(=O)OC)NC(=O)OC |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)OC(=O)C(C(C)(C)C)NC(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


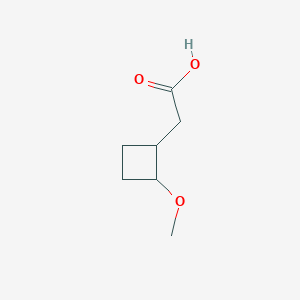
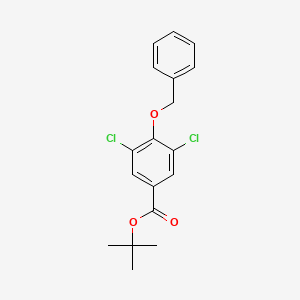
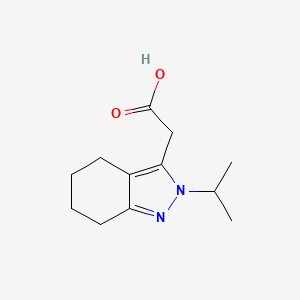
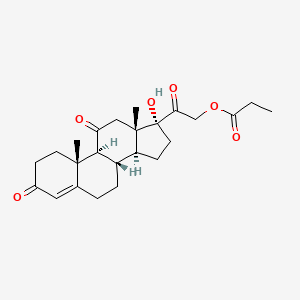
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
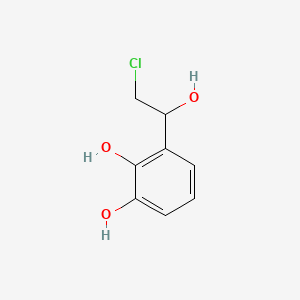
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
